![molecular formula C8H15NO4 B14631969 2,2'-[(Butan-2-yl)azanediyl]diacetic acid CAS No. 56004-49-0](/img/structure/B14631969.png)
2,2'-[(Butan-2-yl)azanediyl]diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(Butan-2-yl)azanediyl]diacetic acid is an organic compound with a unique structure that includes a butan-2-yl group and two acetic acid moieties connected through an azanediyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Butan-2-yl)azanediyl]diacetic acid typically involves the reaction of butan-2-amine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 2,2’-[(Butan-2-yl)azanediyl]diacetic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through crystallization or distillation to obtain a high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(Butan-2-yl)azanediyl]diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions, where the acetic acid moieties can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of butan-2-yl diacetic acid.
Reduction: Formation of butan-2-yl diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2’-[(Butan-2-yl)azanediyl]diacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2’-[(Butan-2-yl)azanediyl]diacetic acid involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in biochemical and industrial applications where metal ion sequestration is required. The pathways involved may include coordination chemistry and ligand exchange reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminediacetic acid: Similar structure but with ethane-1,2-diyl linkage instead of butan-2-yl.
2,2’-((2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)ethyl)azanediyl)diacetic acid: Contains a pyrrol-1-yl group instead of butan-2-yl.
Uniqueness
2,2’-[(Butan-2-yl)azanediyl]diacetic acid is unique due to its butan-2-yl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where the butan-2-yl group plays a crucial role in the compound’s reactivity and functionality.
Propiedades
Número CAS |
56004-49-0 |
|---|---|
Fórmula molecular |
C8H15NO4 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-[butan-2-yl(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C8H15NO4/c1-3-6(2)9(4-7(10)11)5-8(12)13/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13) |
Clave InChI |
ZQQNAIDTHJXZPF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


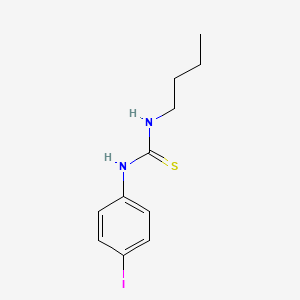
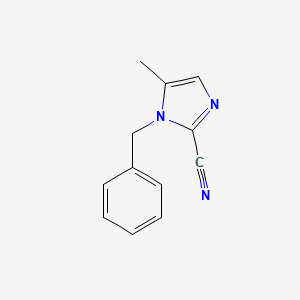
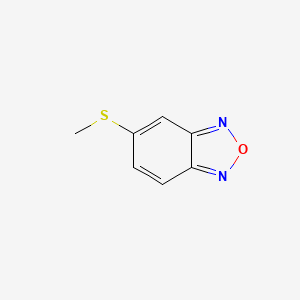

![1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene](/img/structure/B14631911.png)
![Tripentyl[(triphenylsilyl)peroxy]silane](/img/structure/B14631923.png)
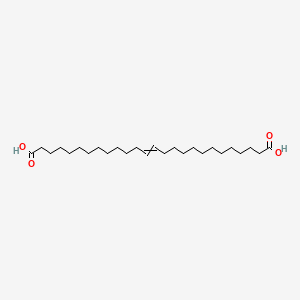
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)


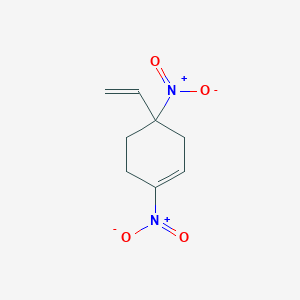
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
